Flector Patch

Description

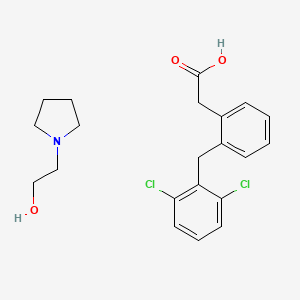

Structure

3D Structure of Parent

Properties

Molecular Formula |

C21H25Cl2NO3 |

|---|---|

Molecular Weight |

410.3 g/mol |

IUPAC Name |

2-[2-[(2,6-dichlorophenyl)methyl]phenyl]acetic acid;2-pyrrolidin-1-ylethanol |

InChI |

InChI=1S/C15H12Cl2O2.C6H13NO/c16-13-6-3-7-14(17)12(13)8-10-4-1-2-5-11(10)9-15(18)19;8-6-5-7-3-1-2-4-7/h1-7H,8-9H2,(H,18,19);8H,1-6H2 |

InChI Key |

FLPYWBNRVVPSFZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)CCO.C1=CC=C(C(=C1)CC2=C(C=CC=C2Cl)Cl)CC(=O)O |

Origin of Product |

United States |

Molecular and Cellular Pharmacodynamics of Diclofenac Epolamine

Cyclooxygenase Enzyme Inhibition

Diclofenac's therapeutic effects are largely attributed to its inhibition of the COX enzymes, thereby blocking the conversion of arachidonic acid to prostaglandins (B1171923). pallipedia.orgcreative-diagnostics.com

Differential Inhibition of Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) Isoforms

There are two primary isoforms of the cyclooxygenase enzyme: COX-1 and COX-2. nih.gov COX-1 is constitutively expressed in most tissues and is involved in producing prostaglandins that protect the gastrointestinal mucosa and aid in platelet aggregation. medcentral.com In contrast, COX-2 is an inducible enzyme, with its expression being upregulated by inflammatory stimuli. mdpi.com

Diclofenac (B195802) inhibits both COX-1 and COX-2 isoforms. europa.euresearchgate.net However, it is considered to be partially selective for COX-2. wikipedia.org The reported selectivity for COX-2 over COX-1 varies in the literature. wikipedia.org This preferential inhibition of COX-2 is a key aspect of its action, as COX-2 is primarily responsible for the production of prostaglandins at sites of inflammation. scielo.br

Table 1: Comparison of COX-1 and COX-2 Isoforms

| Feature | Cyclooxygenase-1 (COX-1) | Cyclooxygenase-2 (COX-2) |

|---|---|---|

| Expression | Constitutive (present in most tissues) medcentral.com | Inducible (upregulated by inflammatory stimuli) mdpi.com |

| Primary Function | Cytoprotection of GI mucosa, platelet aggregation medcentral.com | Mediates inflammation, pain, and fever scielo.br |

| Inhibition by Diclofenac | Yes europa.eu | Yes, with some selectivity researchgate.netwikipedia.org |

Impact on Prostaglandin (B15479496) Synthesis Pathways (e.g., PGE2, PGD2, PGF2, PGI2, TXA2)

By inhibiting the COX enzymes, diclofenac effectively reduces the synthesis of various prostaglandins, which are key mediators of the inflammatory response. patsnap.comnih.gov These include:

Prostaglandin E2 (PGE2): A primary mediator of inflammation and pain. drugbank.comnih.gov Diclofenac is a potent inhibitor of PGE2 production. researchgate.net

Prostaglandin D2 (PGD2): Involved in allergic inflammation and vasodilation. drugbank.comsemanticscholar.org

Prostaglandin F2α (PGF2α): Plays a role in uterine contraction and bronchoconstriction. semanticscholar.orgscielo.br

Prostacyclin (PGI2): A vasodilator and inhibitor of platelet aggregation. nih.govnih.gov Inhibition of PGI2, particularly through COX-2, can have cardiovascular implications. nih.govnih.gov

Thromboxane (B8750289) A2 (TXA2): A potent vasoconstrictor and promoter of platelet aggregation, primarily synthesized via COX-1. semanticscholar.orgnih.gov

The reduction in the levels of these prostaglandins at the site of inflammation contributes to diclofenac's analgesic and anti-inflammatory effects. fda.gov

Table 2: Key Prostaglandins and Their Functions

| Prostaglandin | Primary Functions |

|---|---|

| PGE2 | Inflammation, pain, fever drugbank.comnih.gov |

| PGD2 | Allergic inflammation, vasodilation drugbank.comsemanticscholar.org |

| PGF2α | Uterine contraction, bronchoconstriction semanticscholar.orgscielo.br |

| PGI2 | Vasodilation, inhibition of platelet aggregation nih.govnih.gov |

| TXA2 | Vasoconstriction, promotion of platelet aggregation semanticscholar.orgnih.gov |

Specificity for Prostaglandin-Endoperoxide Synthase-2 (PGES-2)

The primary target in the inhibition of prostaglandin synthesis appears to be the transiently expressed prostaglandin-endoperoxide synthase-2 (PGES-2), also known as cyclooxygenase-2 (COX-2). wikipedia.org This indicates that diclofenac's action is particularly focused on the enzyme isoform that is upregulated during inflammation.

Mechanisms Beyond Cyclooxygenase Inhibition

Lipoxygenase Pathway Modulation and Leukotriene Formation

Some evidence indicates that diclofenac may also inhibit the lipoxygenase pathways. wikipedia.org This would lead to a reduction in the formation of leukotrienes, which are also pro-inflammatory autacoids. wikipedia.org However, it is suggested that this effect might not be due to direct inhibition of the lipoxygenase enzyme itself. medcentral.com Instead, diclofenac may reduce the availability of the substrate, arachidonic acid, for the lipoxygenase pathway by promoting its reincorporation into triglycerides. nih.gov

Phospholipase A2 Inhibition

There is also evidence to suggest that diclofenac may inhibit phospholipase A2. wikipedia.orgresearchgate.net Phospholipase A2 is the enzyme responsible for releasing arachidonic acid from the cell membrane, which is the initial step in the synthesis of both prostaglandins and leukotrienes. semanticscholar.org Inhibition of phospholipase A2 would therefore represent an upstream mechanism of action, reducing the availability of the precursor for all subsequent inflammatory mediators in this cascade. tandfonline.com The binding of diclofenac to phospholipase A2 has been demonstrated, and this additional action may contribute to its high potency. researchgate.netresearchgate.net

Thromboxane-Prostanoid Receptor Interactions

Beyond its effects on prostaglandin synthesis, diclofenac has been shown to directly interact with prostanoid receptors. Specifically, research has identified it as a competitive antagonist of the thromboxane-prostanoid (TP) receptor. researchgate.netnih.govnih.gov This is a distinct pharmacological action not shared by many other nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov

Studies have demonstrated that diclofenac can concentration-dependently inhibit functional responses mediated by TP receptor agonists in various tissues, including airway and vascular smooth muscle preparations. nih.gov This antagonistic activity was also observed in human platelets, where diclofenac inhibited aggregation induced by TP receptor activation. nih.gov This direct receptor antagonism represents an additional mechanism by which diclofenac can modulate signaling pathways involved in inflammation and vasoconstriction, independent of its COX-inhibiting activity. nih.gov

Table 1: Research Findings on Diclofenac's Interaction with Thromboxane-Prostanoid (TP) Receptors

| Finding | Tissue/Model Studied | Implication | Source |

| Competitive Antagonism | Isolated airway & vascular smooth muscle (guinea pig, rat) | Inhibits contraction responses to TP receptor agonists. | nih.gov |

| Inhibition of Aggregation | Human platelets | Blocks platelet aggregation mediated by TP receptors. | nih.gov |

| Receptor Binding Confirmation | HEK293 cells | Confirms direct binding and competitive antagonism at the receptor level. | nih.gov |

| Selective Action | Compared to other NSAIDs | This TP receptor antagonism is not a universal feature of all NSAIDs. | nih.gov |

Modulation of Arachidonic Acid Dynamics (Release and Uptake)

Diclofenac's influence on the inflammatory cascade also includes the modulation of arachidonic acid (AA) dynamics. ncats.ioresearchgate.netnih.gov While its principal action is to block the conversion of AA to prostaglandins via COX enzymes, evidence suggests that diclofenac can also affect the availability of AA itself by altering its release and uptake by cells. researchgate.netnih.gov By influencing the cellular handling of arachidonic acid, diclofenac can further limit the substrate available for pro-inflammatory lipid mediator synthesis, not only through the COX pathway but potentially through other enzymatic pathways like the lipoxygenase pathway as well. researchgate.netwikipedia.org

Advanced Molecular Target Interactions

Diclofenac's analgesic and anti-inflammatory profile is enhanced by its activity at several other molecular targets, contributing to a multimodal mechanism of action. researchgate.netnih.gov

Activation of Nitric Oxide–cGMP Antinociceptive Signaling

Diclofenac has been shown to possess peripheral analgesic effects that involve the activation of the nitric oxide (NO)-cyclic guanosine (B1672433) monophosphate (cGMP)-potassium (K+) channel pathway. researchgate.netnih.govnih.govnih.gov This mechanism is distinct from its COX-inhibiting action. Research indicates that the antinociceptive (pain-blocking) effect of diclofenac can be reversed by inhibitors of NO synthase and soluble guanylyl cyclase, the enzyme responsible for cGMP production. nih.govfrontiersin.org The pathway culminates in the opening of ATP-sensitive potassium channels, which leads to neuronal hyperpolarization and a reduced pain signal transmission. nih.govnih.gov This suggests that part of diclofenac's efficacy in pain relief stems from its ability to engage this central and peripheral antinociceptive signaling cascade. nih.govresearchgate.net

Table 2: Components of the Diclofenac-Activated NO-cGMP Antinociceptive Pathway

| Component | Role in Pathway | Effect of Diclofenac | Source |

| Nitric Oxide (NO) Synthase | Produces NO | Activated by diclofenac | nih.gov |

| Soluble Guanylyl Cyclase | Synthesizes cGMP in response to NO | Activated downstream of NO | nih.gov |

| Cyclic GMP (cGMP) | Second messenger | Levels increase | nih.gov |

| ATP-Sensitive K+ Channels | Ion channels in neuronal membranes | Opened by increased cGMP | nih.govnih.gov |

| Result | Neuronal hyperpolarization | Reduces nociceptive signaling (analgesia) | nih.govnih.gov |

Inhibition of Substance P and Related Neuropeptides

Diclofenac has demonstrated the ability to reduce levels of Substance P, a key neuropeptide involved in pain transmission and neurogenic inflammation. ncats.ioresearchgate.netnih.gov Studies have shown that treatment with diclofenac can significantly decrease the elevated concentrations of Substance P found in the synovial fluid of patients with inflammatory conditions like rheumatoid arthritis. nih.govnih.govspringermedizin.de By inhibiting Substance P, diclofenac can interfere with pain signaling at the level of the nervous system and reduce the inflammatory response driven by neuropeptides. nih.govdrugs.com

Interaction with Peroxisome Proliferator Activated Receptor Gamma (PPARγ)

Further research has revealed a complex interaction between diclofenac and the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor involved in regulating inflammation and metabolism. researchgate.netnih.govnih.gov Diclofenac binds to PPARγ at concentrations that are clinically relevant. capes.gov.brnih.gov However, it acts as a partial agonist/antagonist. capes.gov.brnih.govresearchgate.net While it can bind to the receptor, it induces only a weak activation compared to full agonists. nih.govcapes.gov.br Furthermore, diclofenac can antagonize the activation of PPARγ by more potent agonists. capes.gov.brnih.gov This modulation of the PPARγ signaling pathway represents another non-COX mechanism through which diclofenac may exert its anti-inflammatory effects. nih.govresearchgate.net

Table 3: Diclofenac Interaction with Peroxisome Proliferator Activated Receptor Gamma (PPARγ)

| Parameter | Finding | Concentration/Value | Source |

| Binding Affinity (Ki) | Binds to PPARγ at therapeutic concentrations. | ~700 nM | capes.gov.brnih.gov |

| Functional Activity | Acts as a partial agonist. | Induces ~15% activation vs. full agonist. | nih.gov |

| Antagonistic Effect | Antagonizes trans-activation by full agonists (e.g., rosiglitazone). | Observed at micromolar concentrations. | capes.gov.brnih.gov |

| Physiological Relevance | Decreased PPARγ-mediated adipocyte differentiation. | 60% decrease. | capes.gov.brnih.gov |

Blockage of Acid-Sensing Ion Channels

Diclofenac's analgesic properties are also linked to its ability to block acid-sensing ion channels (ASICs). ncats.ioresearchgate.netnih.gov ASICs are proton-gated cation channels on nociceptors (pain-sensing neurons) that are activated by the low pH characteristic of inflamed or ischemic tissues. nih.govnih.gov By blocking these channels, diclofenac can directly reduce the pain signals generated by tissue acidosis. nih.gov Research has shown that diclofenac inhibits ASIC3-containing channels with a notable potency. nih.gov In addition to direct inhibition, NSAIDs like diclofenac may also prevent the inflammation-induced increase in the expression of ASICs in sensory neurons, further contributing to their analgesic effect. nih.govnih.gov

Table 4: Diclofenac Blockade of Acid-Sensing Ion Channels (ASICs)

| Channel Type | Inhibitory Concentration (IC50) | Significance | Source |

| ASIC3-containing channels | 92 μM | Direct inhibition of proton-gated currents in nociceptors. | nih.gov |

| General ASICs | Not specified | Prevents inflammation-induced upregulation of channel expression. | nih.gov |

Compound Reference Table

Influence on Interleukin-6 Production

Diclofenac has been shown to alter the production of interleukin-6 (IL-6), a key pro-inflammatory cytokine. researchgate.netnih.gov In vitro studies using human articular chondrocytes have demonstrated that diclofenac, at therapeutic concentrations, significantly decreases both spontaneous and IL-1β-stimulated IL-6 production. clinexprheumatol.org This inhibitory effect on IL-6 is a component of its anti-inflammatory action. clinexprheumatol.org The reduction of pro-inflammatory biomarkers, including IL-6, is a recognized mechanism by which topical diclofenac may alleviate pain and inflammation in conditions like osteoarthritis. nih.govresearchgate.net Research has also indicated that treatment with diclofenac sodium can lead to a significant decrease in the synovial fluid levels of inflammatory cytokines such as IL-6. springermedizin.de

Inhibition of N-Methyl-D-Aspartate (NMDA) Receptor Hyperalgesia

Beyond its well-established cyclooxygenase (COX) inhibition, diclofenac's pharmacologic activity includes the inhibition of N-methyl-D-aspartate (NMDA) receptor hyperalgesia. researchgate.netnih.govncats.iolookchem.com Persistent activation of NMDA receptors is linked to hyperalgesia and allodynia, which are characteristic features of neuropathic pain. europeanreview.org Diclofenac's ability to counteract this process suggests a mechanism of action that extends to the central nervous system, contributing to its analgesic effects. europeanreview.org

Computational Pharmacodynamics and Molecular Docking Studies

In Silico Modeling for Target Identification

Computational methods, specifically in silico molecular docking, have become powerful tools for identifying and characterizing the molecular targets of diclofenac. jneonatalsurg.comresearchgate.net These techniques predict the binding affinities and interaction mechanisms between diclofenac and its biological targets, providing insights into its inhibitory potential. jneonatalsurg.com Through such modeling, studies have aimed to identify key targets of diclofenac related to tumor metabolism, cell survival, and chemoresistance. researchgate.netnih.gov This approach has been instrumental in exploring diclofenac's interactions with a variety of proteins beyond its traditional COX targets. researchgate.netmdpi.com For instance, in silico analysis has been used to investigate the inhibitory potential of diclofenac on enzymes like succinate (B1194679) dehydrogenase (SDH), a crucial component of cellular energy metabolism. jneonatalsurg.comjneonatalsurg.com

Analysis of Noncovalent Binding Interactions (Ionic, Hydrophobic, Hydrogen Bonds, Van der Waals)

The interaction of diclofenac with its molecular targets is stabilized by a variety of noncovalent forces. researchgate.netnih.gov Molecular docking studies have revealed that these interactions include ionic bonds, hydrophobic interactions, hydrogen bonds, and van der Waals forces. jneonatalsurg.comresearchgate.netnih.govacs.org

Hydrogen Bonds: Hydrogen bonds are crucial for stabilizing diclofenac within the active sites of enzymes. For example, in its interaction with succinate dehydrogenase (SDH), the oxygen atom of diclofenac's carboxyl group forms a hydrogen bond with the amine group of a lysine (B10760008) residue. jneonatalsurg.com Similarly, when binding to COX-2, diclofenac can form hydrogen bonds with residues like Arg120, Val523, and Tyr355. bionaturajournal.com A unique inverted binding mode in COX-2 shows diclofenac's carboxylate group forming hydrogen bonds with Ser-530 and Tyr-385. acs.org

Hydrophobic Interactions: These interactions, including alkyl and pi-alkyl interactions, play a significant role in the binding of diclofenac. jneonatalsurg.com In the diclofenac-SDH complex, residues such as ASN495, GLN569, TYR543, LEU549, LEU499, ALA502, LEU546, and LYS547 contribute to stability through hydrophobic contacts. jneonatalsurg.com

Van der Waals Forces: These weak, non-covalent contacts further support the binding and proper orientation of diclofenac within the active site of its target enzymes. jneonatalsurg.com

Ionic Interactions: The noncovalent binding of diclofenac to its targets also involves ionic interactions. researchgate.netnih.gov

These noncovalent interactions are fundamental to the drug's ability to bind to and inhibit its targets. researchgate.netnih.gov

Prediction of Interactions with Metabolic Targets (e.g., GLUT1, MCT4, LDH A, BCRP/ABCG2, HDM2/MDM2, MRP1)

In silico studies have predicted that diclofenac interacts with a range of metabolic targets, which may explain some of its broader biological effects, including its potential antineoplastic activity. researchgate.netnih.gov Docking analyses have shown prominent interactions with several key proteins involved in cancer cell metabolism and chemoresistance. researchgate.netnih.gov

These targets include:

Glucose Transporter 1 (GLUT1): Diclofenac has been found to decrease the expression of GLUT1. nih.govplos.org

Monocarboxylate Transporter 4 (MCT4): Research indicates that diclofenac can interact with MCT4. researchgate.net

Lactate (B86563) Dehydrogenase A (LDH A): Diclofenac has been shown to reduce the expression of LDHA. nih.govplos.org

ATP-binding cassette super-family G member 2 (BCRP/ABCG2): Diclofenac is known to have an inhibitory effect on this ABC transporter. researchgate.net

Human double minute 2 homolog (HDM2/MDM2): In silico models predict an interaction between diclofenac and HDM2/MDM2. researchgate.netnih.gov

Multidrug resistance-associated protein 1 (MRP1): Diclofenac has been identified as an inhibitor of this transporter. researchgate.net

The interaction with these targets suggests that diclofenac can modulate glucose metabolism and lactate transport, potentially impacting cell proliferation. nih.govplos.org

Structural Basis of Enzyme Inhibition and Ligand Binding

The structural basis for diclofenac's inhibition of enzymes like cyclooxygenase (COX) has been elucidated through crystallographic studies. acs.org Uniquely among many NSAIDs, diclofenac binds to the active site of COX-2 in an inverted orientation. acs.org In this conformation, its carboxylate group forms hydrogen bonds with Serine-530 and Tyrosine-385 at the apex of the active site. acs.org This is in contrast to many other carboxylic acid-containing NSAIDs that coordinate with Arginine-120. acs.org

The potency of diclofenac as a COX inhibitor is also influenced by its chemical structure. acs.org Substituents on the aniline (B41778) ring, such as methyl or chlorine groups in the ortho position, are critical for achieving potent inhibition. acs.org Molecular docking studies have calculated the binding energy of diclofenac with its targets, providing a quantitative measure of its binding affinity. For instance, the binding energy with succinate dehydrogenase (SDH) was found to be -8.18 kcal/mol, indicating a strong interaction. jneonatalsurg.comjneonatalsurg.com Similarly, its binding free energy with COX-2 has been calculated at approximately -8.08 kcal/mol. bionaturajournal.com These computational findings, combined with structural data, provide a detailed understanding of how diclofenac interacts with and inhibits its enzymatic targets. jneonatalsurg.comacs.org

Putative Secondary Mechanisms and Novel Pharmacological Pathways

While the primary mechanism of action for diclofenac, the active component in the Flector Patch, is the inhibition of cyclooxygenase (COX-1 and COX-2) enzymes, extensive research has revealed a variety of other pharmacological activities that contribute to its therapeutic effects. nih.govdrugs.comfda.gov These multimodal mechanisms go beyond the inhibition of prostaglandin synthesis and involve several putative and emerging pathways that are key to its analgesic and anti-inflammatory properties. nih.gov Many of these mechanisms are still considered putative and are the subject of ongoing research to determine their clinical significance. nih.govnih.gov

Modulation of Nociceptive and Inflammatory Mediators:

Nitric Oxide-cGMP Pathway: Evidence suggests that diclofenac's peripheral analgesic effects may be partly due to the activation of the L-arginine-nitric oxide-cyclic guanosine monophosphate (cGMP) pathway. nih.govnih.govncats.io This action is thought to be mediated by the opening of ATP-sensitive potassium channels, which leads to a decrease in the excitability of peripheral pain receptors. nih.gov However, in specific cell types like cultured astrocytes, diclofenac has been shown to enhance nitric oxide production induced by proinflammatory cytokines through NF-kappaB signaling, which may contribute to cellular damage in certain contexts. researchgate.netnih.gov

Substance P and Interleukin-6: Diclofenac has been demonstrated to reduce levels of substance P, a key neuropeptide involved in nociception, in the synovial fluid of patients with rheumatoid arthritis. nih.govnih.gov It may also alter the production of interleukin-6 (IL-6), a proinflammatory cytokine. ncats.ionih.govtandfonline.com

Lipoxygenase Pathway and Arachidonic Acid: In addition to its effects on the COX pathway, diclofenac may affect the metabolism of arachidonic acid through other routes. nih.govncats.io Research indicates it can inhibit lipoxygenase enzymes, which are responsible for the production of leukotrienes, another class of inflammatory mediators. nih.govncats.iomdpi.com

Effects on Ion Channels and Receptors:

Ion Channel Blockade: A significant novel area of research is the effect of diclofenac on various ion channels, a mechanism not directly related to COX inhibition. nih.gov Studies have shown that diclofenac can modulate a wide array of channels, including voltage-gated sodium (Na+), calcium (Ca2+), and potassium (K+) channels, as well as ligand-gated K+ channels and acid-sensing ion channels (ASICs). ncats.iotandfonline.comnih.gov The analgesic effects on muscle pain, for example, may be mediated by its action on peripheral N-methyl-D-aspartate (NMDA) receptors. mdpi.com This modulation of ion channels could account for some of its therapeutic actions and side effects. nih.gov

Other Receptor Interactions: Diclofenac is also thought to interact with other receptors involved in pain and inflammation. nih.govncats.io These include the thromboxane-prostanoid receptor and the peroxisome proliferator-activated receptor gamma (PPAR-gamma). nih.govncats.iotandfonline.com

The following table summarizes the key putative secondary mechanisms of diclofenac.

| Mechanism/Pathway | Target | Observed Effect | Potential Consequence | References |

| Nitric Oxide (NO) Pathway | L-arginine-NO-cGMP pathway; ATP-sensitive potassium channels | Activation | Antinociception, down-regulation of peripheral pain receptors | nih.govnih.govncats.io |

| Neuropeptide Modulation | Substance P | Reduction in synovial fluid levels | Reduced nociceptive signaling | nih.govnih.govtandfonline.com |

| Cytokine Regulation | Interleukin-6 (IL-6) | Alteration of production | Modulation of inflammatory response | ncats.ionih.govtandfonline.com |

| Ion Channel Modulation | Voltage-gated Na+, K+, Ca2+ channels; Acid-Sensing Ion Channels (ASICs) | Blockade/Modulation | Reduced neuronal excitability, analgesia | ncats.iotandfonline.comnih.gov |

| Receptor Antagonism/Modulation | N-methyl-D-aspartate (NMDA) receptors | Inhibition of hyperalgesia | Peripheral analgesic effects | nih.govncats.iomdpi.com |

| Thromboxane-prostanoid receptor | Inhibition | Anti-inflammatory effects | nih.govncats.iotandfonline.com | |

| Peroxisome proliferator-activated receptor gamma (PPARγ) | Inhibition | Anti-inflammatory effects | nih.govncats.iotandfonline.com | |

| Lipid Mediator Pathways | Lipoxygenase enzymes | Inhibition | Decreased leukotriene synthesis | nih.govncats.iomdpi.com |

| Arachidonic Acid | Affects release and uptake | Modulation of inflammatory precursor availability | nih.govncats.io |

Further research is necessary to fully elucidate these complex mechanisms and confirm their translation into clinical benefits. nih.gov

Pharmacokinetics of Diclofenac Epolamine at the Mechanistic Level

Transdermal Absorption and Permeation Kinetics

The journey of diclofenac (B195802) from the patch to its target tissue is a multi-step process governed by the principles of diffusion and partitioning.

The primary barrier to transdermal drug delivery is the stratum corneum, the outermost layer of the epidermis. tandfonline.com For diclofenac to be effective, it must first cross this layer. The process involves several key steps: the drug is released from the patch's formulation, partitions into the stratum corneum, and then diffuses through it into the viable epidermis. scielo.br

Diclofenac is an amphiphilic molecule, meaning it has both water-loving (hydrophilic) and fat-loving (lipophilic) properties. tandfonline.com This dual nature is crucial for its ability to traverse the different layers of the skin. tandfonline.com The lipophilic aspect allows it to penetrate the lipid-rich matrix of the stratum corneum, while its hydrophilic character facilitates movement through the more aqueous environments of the deeper epidermal and dermal layers. tandfonline.comnih.gov

The absorption of diclofenac epolamine from the Flector Patch primarily occurs through two main routes within the epidermis:

Transcellular Route: The drug diffuses through the cells of the stratum corneum. nih.gov

Intercellular Route: The drug moves through the lipid matrix between the cells of the stratum corneum. nih.gov

The intercellular route is considered the dominant pathway for the absorption of many topically applied drugs. nih.gov Additionally, a smaller amount of the drug may also pass through skin appendages like hair follicles and sweat ducts. tandfonline.com

Once diclofenac has penetrated the epidermis, it diffuses through the dermis and into the subcutaneous tissues where it can exert its anti-inflammatory effects. patsnap.com This movement is a passive process, driven by the concentration gradient between the different tissue layers. tandfonline.com

Studies have shown that after topical application, diclofenac can form a reservoir in the stratum corneum, epidermis, dermis, and subcutaneous fatty tissue. tandfonline.com This depot effect allows for a sustained release of the drug into the surrounding tissues. tandfonline.com The high protein-binding nature of diclofenac may contribute to its retention in the tissues underlying the application site. tandfonline.com

Research in pigs has provided direct evidence of diclofenac's absorption and penetration from the dermal patch to the underlying tissues. nih.gov These studies demonstrated successful dermal absorption into the skin, penetration into muscles located 2–3 cm beneath the skin's surface, and limited systemic bioavailability. nih.gov The absorption of diclofenac into the muscles beneath the patch was sustained and appeared to follow zero-order kinetics, with the skin acting as a depot. nih.gov

In vitro studies using models like the Franz diffusion cell are crucial for characterizing the permeation kinetics of transdermal drug delivery systems. ijpsjournal.com These studies measure key parameters such as permeation flux (the rate at which the drug crosses the skin) and lag time (the time it takes for the drug to start permeating through the skin). mdpi.com

One in vitro study comparing a diclofenac patch, gel, and solution found that the patch released the highest amount of the drug over 24 hours (54.6%). ingentaconnect.comresearchgate.net However, the gel formulation exhibited the highest flux and the shortest lag time. ingentaconnect.comresearchgate.net The polymer matrix in the patch resulted in a longer lag time (2.93 ± 0.07 h) compared to the gel (1.97 ± 0.02 h). ingentaconnect.com These findings suggest that while the patch provides a long-lasting, controlled release, other formulations may offer a faster onset of action. ingentaconnect.comresearchgate.net

The variability in diclofenac permeation has been noted in the literature, which may be influenced by factors such as the hydrophilicity and permeability of the compound and the pH of the skin. researchgate.netunimi.it

Table 1: In Vitro Permeation Parameters of Diclofenac Formulations

| Formulation | Drug Released at 24h (%) | Flux (μg/cm²/h) | Lag-Time (h) |

|---|---|---|---|

| Flector® Patch | 54.6 | Not specified in provided text | 2.93 ± 0.07 |

| Voltaren® Emulgel | 38.2 | 39.9 ± 0.9 | 1.97 ± 0.02 |

| Solution | 34.4 | 14.2 ± 0.1 | Not specified in provided text |

Data from an in vitro study using pig skin. ingentaconnect.comresearchgate.net

To overcome the barrier function of the stratum corneum, transdermal formulations like the this compound often include permeation enhancers. nih.gov These are chemical compounds that reversibly disrupt the lipid bilayer of the stratum corneum, interact with skin proteins, or modify the drug's partition coefficient to facilitate its passage. nih.gov

The this compound formulation contains several ingredients that can act as permeation enhancers, including propylene (B89431) glycol and butylene glycol. drugs.comlatamjpharm.org Ethanol and isopropyl alcohol are other examples of alcohols that have been shown to increase drug transport across the skin. uab.edu Some formulations have also explored the use of laurocapram (B1674564) and limonene (B3431351) as penetration enhancers for diclofenac epolamine patches. google.com

The epolamine salt form of diclofenac itself enhances the drug's solubility and skin permeability. patsnap.com This is because the epolamine salt can form ion pairs that have a greater ability to partition into the stratum corneum compared to other salts of diclofenac. researchgate.net

The temperature of the skin can significantly influence the rate of transdermal drug permeation. mdpi.com An increase in skin temperature can enhance the penetration of the active pharmaceutical ingredient. mdpi.com

Studies have shown that applying heat to diclofenac plasters can lead to a more rapid and substantial release of the drug, resulting in increased transdermal absorption. innovareacademics.in One study found that heat application on diclofenac plasters resulted in a 1.4-fold higher absorption amount compared to without heat. innovareacademics.in Another study investigating the effect of heat on diclofenac permeation found that in combination with chemical enhancers, heat synergistically increased skin permeation by up to 13-fold. nih.gov This increase was attributed to improvements in drug and enhancer partitioning into the stratum corneum. nih.gov

The permeation of diclofenac has been shown to be an endothermic and temperature-dependent process. farmaciajournal.com Increased temperatures lead to improved permeation, which is supported by a decrease in the activation energy required for the process. farmaciajournal.com

Influence of Transdermal Permeation Enhancers

Distribution and Tissue Compartmentalization

Following transdermal absorption, diclofenac epolamine distributes into the local tissues beneath the application site. A key advantage of the this compound is that it delivers the drug directly to the target area, leading to high local concentrations with minimal systemic exposure. patsnap.com

Studies in pigs have demonstrated that dermal patch application results in high concentrations of diclofenac in the treated skin and the immediate underlying muscle tissue. nih.govnih.gov In contrast, the distribution of diclofenac to other tissues beyond the application site is very limited. uq.edu.au Concentrations of diclofenac in the muscles directly beneath the patch were found to be similar to those in corresponding tissues after oral administration, while plasma levels were significantly lower. tandfonline.comnih.gov

The skin acts as a reservoir, leading to sustained absorption of diclofenac into the underlying muscles. nih.govresearchgate.net This is further supported by the apparent plasma half-life of diclofenac being 9-12 hours after patch application, compared to 1-2 hours after oral intake, which implies the presence of a tissue reservoir. nih.gov Diclofenac has a very high affinity for human serum albumin (>99%), which also contributes to its tissue distribution. fda.govfda.gov

Table 2: Peak Concentrations (Cmax) of Diclofenac After Dermal Patch vs. Oral Administration in Pigs

| Administration Route | Plasma Cmax (ng/mL) | Treated Muscle Cmax (ng/g) |

|---|---|---|

| Dermal Patch | 3.5 | 879 |

| Oral | 9640 | 1160 |

Data from a pharmacokinetic study in Yorkshire-Landrace pigs. nih.govnih.govresearchgate.net

Local Accumulation and Depot Formation in Skin and Underlying Tissues

Following the application of the diclofenac epolamine patch, the active ingredient penetrates the stratum corneum and accumulates in the underlying tissues, creating a local depot. tandfonline.com This reservoir effect allows for a sustained release of diclofenac into the surrounding area. tandfonline.com The skin acts as a storage site, with studies showing that diclofenac can be found in the epidermis, dermis, and subcutaneous fatty tissue for a prolonged period. tandfonline.com

In preclinical models, such as studies in Yorkshire-Landrace pigs, dermal application of a diclofenac epolamine patch led to elevated concentrations of diclofenac in the skin, which then served as a depot. nih.gov This sustained absorption into the underlying muscles appeared to follow zero-order kinetics. nih.gov Research has also indicated that formulations like microemulsions can enhance the transport of diclofenac epolamine through the skin and maintain this depot effect for up to 12 hours after removal. medchemexpress.com

Distribution Profile in Synovial Fluid and Joint Capsules

Diclofenac has the ability to diffuse into and out of the synovial fluid. fda.govdrugs.com This process is driven by the concentration gradient between the plasma and the synovial fluid. drugs.com When plasma levels are higher, diclofenac moves into the joint; as plasma levels decrease, the process reverses. drugs.com

While the direct correlation between this diffusion and the effectiveness of diclofenac is not fully established, it is known that diclofenac preferentially distributes to the synovial fluid over plasma. drugs.com This results in therapeutic concentrations within the target tissues. In individuals with rheumatoid arthritis, the protein binding of diclofenac in the synovial fluid is lower than in plasma. medcentral.com Following oral administration, diclofenac has been observed to persist in inflamed tissues for up to 12 hours, which may explain its extended duration of action despite a short plasma half-life. nih.gov

Comparative Systemic Exposure from Topical vs. Other Routes in Preclinical Models

A key characteristic of the this compound is its significantly lower systemic exposure compared to oral diclofenac. tandfonline.com Studies have consistently shown that the maximum plasma concentrations (Cmax) and the area under the curve (AUC), which represents total systemic exposure, are substantially lower with topical administration. tandfonline.com

In a preclinical study using Yorkshire-Landrace pigs, the peak systemic exposure (Cmax) of diclofenac after dermal patch application was 3.5 ng/mL, in stark contrast to 9640 ng/mL following oral administration. nih.gov However, the concentration of diclofenac in the muscles directly beneath the patch was comparable to that in the corresponding tissues after oral administration (Cmax values of 879 ng/mL and 1160 ng/mL, respectively). nih.gov This highlights the localized action of the patch with minimal systemic absorption. nih.gov The systemic exposure from the patch is estimated to be around 1% of that from oral intake. nih.gov

Comparative Systemic and Local Exposure of Diclofenac (Topical Patch vs. Oral) in a Preclinical Pig Model

| Parameter | Route of Administration | Concentration |

|---|---|---|

| Peak Systemic Exposure (Cmax) in Plasma | Topical Patch | 3.5 ng/mL |

| Oral | 9640 ng/mL | |

| Peak Concentration (Cmax) in Muscle Tissue Beneath Application Site | Topical Patch | 879 ng/mL |

| Oral | 1160 ng/mL |

Data sourced from a preclinical study in Yorkshire-Landrace pigs. nih.gov

Protein Binding Characteristics in Plasma

Diclofenac exhibits a very high affinity for human serum albumin, with protein binding exceeding 99%. fda.govwikipedia.orgdrugs.com This extensive binding primarily involves albumin. drugbank.com A small fraction of diclofenac also binds to lipoproteins. drugbank.com Due to this high degree of protein binding, elimination processes such as hepatic metabolism and urinary excretion are largely dependent on the concentration of the unbound, free drug in the plasma. scielo.br

Blood-Brain Barrier Permeability Studies

Diclofenac is one of the few nonsteroidal anti-inflammatory drugs (NSAIDs) capable of crossing the blood-brain barrier (BBB), which is attributed to its relatively high lipid solubility. wikipedia.org Once in the central nervous system (CNS), it is thought to exert its effects through the inhibition of COX-2 enzymes. wikipedia.org

However, the penetration is limited. drugbank.com Studies have shown that cerebrospinal fluid concentrations of diclofenac only reach about 8.22% of plasma concentrations. drugbank.com In vitro studies using various cell models have been conducted to further understand the transport properties of NSAIDs across the BBB. plos.org These studies suggest the involvement of transporter proteins in the movement of diclofenac across this barrier. plos.org Research has also explored novel delivery methods, such as loading monocytes with magnetic liposomes containing diclofenac, to enhance its accumulation in the brain. nih.gov

Metabolism and Excretion Pathways (Preclinical/In Vitro Focus)

Hepatic Metabolic Transformations (Phase I and Phase II Reactions)

The metabolism of diclofenac primarily occurs in the liver and involves both Phase I and Phase II reactions. wikipedia.orgscielo.br

Phase I Reactions: The main Phase I metabolic pathway for diclofenac is hydroxylation. biomedres.us This process is primarily catalyzed by the cytochrome P450 enzyme CYP2C9, leading to the formation of the major metabolite, 4'-hydroxy-diclofenac. fda.govbiomedres.us This particular metabolite possesses very weak pharmacological activity. fda.gov Other minor metabolites, such as 5-hydroxy- and 3'-hydroxy-diclofenac, are formed through the action of CYP3A4. fda.gov

Phase II Reactions: Following oxidation, both diclofenac and its hydroxylated metabolites undergo Phase II conjugation reactions, which increase their water solubility to facilitate excretion. drugbank.com These reactions include glucuronidation and sulfation. fda.gov The acyl glucuronidation of diclofenac is mainly catalyzed by the enzyme UGT2B7. biomedres.us In vitro studies using human liver microsomes have confirmed that the metabolism of diclofenac is divided between acyl glucuronidation (catalyzed by UGT2B7) and phenyl hydroxylation (catalyzed by CYP2C9). biomedres.usbiomedres.us Studies on primary human hepatocytes have shown that diclofenac-acylglucuronide is the predominant metabolite detected upon repeated exposure. nih.gov

Key Enzymes and Metabolites in the Hepatic Metabolism of Diclofenac

| Metabolic Phase | Primary Enzyme | Resulting Metabolite | Pharmacological Activity |

|---|---|---|---|

| Phase I (Hydroxylation) | CYP2C9 | 4'-hydroxy-diclofenac | Very weak |

| Phase I (Hydroxylation) | CYP3A4 | 5-hydroxy- and 3'-hydroxy-diclofenac | Minor metabolites |

| Phase II (Glucuronidation) | UGT2B7 | Diclofenac acyl glucuronide | Inactive, water-soluble for excretion |

Data sourced from in vitro and preclinical studies. fda.govbiomedres.usbiomedres.usnih.gov

Enzymatic Degradation Mechanisms

The biotransformation of diclofenac, the active moiety in the this compound, is a complex process mediated by several key enzyme systems. The primary routes of metabolism involve oxidation (hydroxylation) and conjugation (glucuronidation). drugbank.comresearchgate.net The enzymatic degradation is crucial for converting the lipophilic diclofenac molecule into more water-soluble compounds that can be readily eliminated from the body.

The principal enzymes responsible for the oxidative metabolism of diclofenac belong to the cytochrome P450 (CYP) superfamily, located primarily in the liver. drugbank.commdpi.com Research has identified specific CYP isoenzymes that catalyze the hydroxylation of diclofenac at different positions on its aromatic rings.

Key Enzymes in Diclofenac Metabolism:

| Enzyme Family | Specific Enzyme | Primary Metabolic Reaction | Reference |

| Cytochrome P450 | CYP2C9 | Catalyzes the formation of the main metabolite, 4'-hydroxydiclofenac. | drugbank.comscielo.brscielo.org.za |

| Cytochrome P450 | CYP3A4 | Primarily responsible for the formation of 5-hydroxydiclofenac (B1228188). | drugbank.comresearchgate.netnih.gov |

| Cytochrome P450 | CYP2C8, CYP2C19 | Contribute to the formation of 5-hydroxydiclofenac and other minor hydroxylated metabolites. | scielo.org.za |

| Cytochrome P450 | CYP2C8 | Involved in the further hydroxylation of diclofenac acyl glucuronide. | drugbank.comresearchgate.net |

| UDP-Glucuronosyl-transferase | UGT2B7 | Catalyzes the direct conjugation of diclofenac's carboxylic acid group to form diclofenac acyl glucuronide. | drugbank.comresearchgate.netmdpi.com |

The 4'-hydroxylation of the dichlorophenyl ring, mediated by CYP2C9, is the most prominent oxidative pathway. scielo.br The 5-hydroxylation, mediated mainly by CYP3A4, also represents a significant, albeit lesser, metabolic route. drugbank.comnih.gov

In addition to the primary CYP enzymes, studies involving bacterial degradation have identified other enzyme types capable of breaking down the diclofenac structure. These include hydroxylating mono- and dioxygenases, as well as enzymes that cleave the aromatic rings, such as catechol 1,2-dioxygenase and peroxidase. mdpi.commdpi.com While not the primary mechanism in human metabolism, this research highlights the various enzymatic processes that can degrade the diclofenac molecule. mdpi.com

Pathways of Metabolite Formation and Elimination

Following administration of the this compound, diclofenac is absorbed and becomes available for systemic metabolism. The formation of metabolites occurs primarily through two major pathways: hydroxylation followed by conjugation, and direct glucuronidation. drugbank.comresearchgate.net

The initial step in the oxidative pathway is the formation of several hydroxylated metabolites. The major metabolite formed is 4'-hydroxydiclofenac, which retains weak anti-inflammatory activity. springermedizin.denih.gov Other phenolic metabolites, such as 3'-hydroxydiclofenac (B1210953) and 5-hydroxydiclofenac, are also formed in smaller quantities. scielo.brscielo.org.za

Once formed, these hydroxylated metabolites, along with the parent diclofenac molecule, undergo Phase II conjugation reactions. cambridge.org The most significant conjugation reaction is glucuronidation, where glucuronic acid is attached to the molecule. This process, catalyzed by UGT2B7, results in the formation of diclofenac acyl glucuronide from the parent drug and various glucuronide conjugates from the hydroxylated metabolites. drugbank.comcambridge.org These conjugation reactions render the metabolites highly water-soluble, facilitating their excretion.

The elimination of these metabolites is a critical step in the clearance of the drug. The body excretes these water-soluble conjugates through both renal and biliary pathways. fda.govnih.gov Approximately 65% of the administered dose is eliminated in the urine, while the remaining 35% is excreted in the bile. springermedizin.denih.gov The elimination half-life of diclofenac following the application of the this compound is approximately 12 hours, which is considerably longer than the 1.2-2 hour half-life observed after oral administration, suggesting a sustained release from the patch formulation. cambridge.orgfda.gov

Major Metabolites of Diclofenac and Their Elimination:

| Metabolite | Formation Pathway | Subsequent Conjugation | Primary Elimination Route | Reference |

| 4'-hydroxydiclofenac | Hydroxylation via CYP2C9 | Glucuronidation, Sulfation | Urinary and Biliary | scielo.brspringermedizin.denih.gov |

| 5-hydroxydiclofenac | Hydroxylation via CYP3A4 | Glucuronidation, Sulfation | Urinary and Biliary | scielo.org.zanih.govspringermedizin.de |

| 3'-hydroxydiclofenac | Hydroxylation via CYP2C9 | Glucuronidation, Sulfation | Urinary and Biliary | scielo.brspringermedizin.de |

| Diclofenac acyl glucuronide | Direct glucuronidation via UGT2B7 | N/A | Urinary and Biliary | drugbank.comspringermedizin.denih.gov |

This metabolic and elimination profile ensures that diclofenac and its byproducts are efficiently cleared from the systemic circulation.

Advanced Formulation Science and Drug Delivery Systems for Diclofenac Epolamine

Transdermal Patch Design and Release Profiles

The Flector Patch is a hydrogel patch composed of two primary layers: an outer backing layer of non-woven polyester (B1180765) felt and an inner adhesive layer containing 1.3% diclofenac (B195802) epolamine within a polymeric hydrogel. nih.gov A polypropylene (B1209903) film serves as a release liner, which is removed before application. nih.gov The design of such patches is centered on maintaining consistent drug delivery through the skin over an extended period.

The core of a transdermal patch is its matrix, which houses the active drug and controls its release. In matrix-dispersion systems, the drug is homogeneously dispersed within a hydrophilic or lipophilic polymer matrix. tijer.org The choice of polymers is critical as it dictates the patch's adhesive properties and the drug's release rate.

The viscous base of the diclofenac epolamine patch is made of hydrophilic polymers like gelatin, povidone, carmellose sodium, and sodium polyacrylate. uq.edu.au Other polymers commonly used in the formulation of diclofenac transdermal patches include polyvinylpyrrolidone (B124986) (PVP) and Eudragit E100, which act as adhesive polymers. amazonaws.com Hydroxypropyl methylcellulose (B11928114) (HPMC), ethyl cellulose (B213188), and polyvinyl alcohol are also widely employed due to their biocompatibility and ability to control drug release. deepscienceresearch.compharmatutor.org Acrylic-based polymers and polysiloxanes are also utilized, often in combination with soluble PVP, to form the adhesive matrix. google.com The selection and ratio of these polymers are adjusted to ensure adequate adhesion to the skin while allowing for painless removal. deepscienceresearch.com

| Polymer | Type | Function in Patch Formulation |

|---|---|---|

| Povidone (PVP) | Hydrophilic | Forms part of the viscous base, acts as an adhesive polymer and solubility enhancer. uq.edu.auamazonaws.comgoogle.com |

| Eudragit | Acrylic | Used as an adhesive polymer, can be formulated into nanoparticles. amazonaws.comijper.org |

| Hydroxypropyl methylcellulose (HPMC) | Cellulose Derivative | Controls drug release, used in matrix formation. tijer.orgdeepscienceresearch.com |

| Ethyl Cellulose (EC) | Cellulose Derivative | Used in combination with other polymers to form the drug matrix. amazonaws.compharmatutor.org |

| Sodium Polyacrylate | Hydrophilic | Component of the viscous hydrogel base. uq.edu.au |

| Carmellose Sodium | Cellulose Derivative | Component of the viscous hydrogel base. uq.edu.au |

The release of a drug from a transdermal patch is a complex process governed by several mathematical models that describe the kinetics involved. The goal is to achieve a controlled, predetermined rate of drug delivery into the systemic circulation. semanticscholar.org

Common kinetic models used to analyze drug release from transdermal systems include Zero Order, First Order, the Higuchi model, and the Korsmeyer-Peppas model. mdpi.comptfarm.pl

Zero-Order Kinetics: Describes a constant drug release rate over time, which is ideal for maintaining steady drug levels in the blood. mdpi.comptfarm.pl

First-Order Kinetics: Describes a release rate that is dependent on the concentration of the drug within the matrix. mdpi.comptfarm.pl

Higuchi Model: This model describes drug release as a diffusion process based on Fick's law, where the cumulative amount of drug released is proportional to the square root of time. It is often applicable to matrix tablets and transdermal systems with low-solubility drugs. ptfarm.plslideshare.netnih.gov

Korsmeyer-Peppas Model: This is a more comprehensive model that describes drug release from a polymeric system. The release mechanism is characterized by the diffusion exponent 'n'. mdpi.comslideshare.net An 'n' value of approximately 0.45-0.5 suggests Fickian diffusion, while values between 0.5 and 0.89 indicate non-Fickian (anomalous) transport, involving both diffusion and polymer relaxation. mdpi.comptfarm.pl

Studies on diclofenac patches have shown that the release often follows non-Fickian diffusion, indicating that both drug diffusion and polymer chain relaxation control the release. deepscienceresearch.comnih.gov The specific release profile can be tailored by altering the polymer composition and the concentration of permeation enhancers. amazonaws.comijper.org

| Kinetic Model | Description | Applicability to Transdermal Patches |

|---|---|---|

| Zero Order | Drug release rate is constant and independent of drug concentration. ptfarm.pl | Ideal for systems designed to maintain constant plasma levels. ptfarm.pl |

| First Order | Drug release rate is proportional to the drug concentration remaining in the matrix. ptfarm.pl | Describes concentration-dependent release. mdpi.com |

| Higuchi Model | Release is proportional to the square root of time, based on Fickian diffusion from an insoluble matrix. ptfarm.plslideshare.net | Commonly used for matrix-type patches. nih.govfarmaciajournal.com |

| Korsmeyer-Peppas | Relates drug release to time and a release exponent (n) that characterizes the mechanism (e.g., Fickian vs. non-Fickian). mdpi.comptfarm.pl | Provides insight into the transport mechanism, whether it's diffusion-controlled, swelling-controlled, or a combination. mdpi.comfarmaciajournal.com |

In vitro dissolution testing is essential for quality control and for predicting the in vivo performance of transdermal patches. These tests measure the rate at which the active drug is released from the patch into a dissolution medium.

Several United States Pharmacopeia (USP) apparatuses are recognized for testing transdermal patches, including Apparatus 5 (Paddle over Disk), Apparatus 6 (Rotating Cylinder), and Apparatus 7 (Reciprocating Holder). uspnf.comnih.gov The Paddle over Disk method (Apparatus 5) is frequently used due to its simplicity and applicability to various patch types. uspnf.comlabhut.com In this method, the patch is fixed onto a disk at the bottom of the dissolution vessel, and a paddle provides agitation. uspnf.com

Another common method involves the use of a Franz diffusion cell. semanticscholar.orgijptjournal.comajprd.com This apparatus consists of a donor and a receptor compartment separated by a membrane (either synthetic or excised animal skin). semanticscholar.orgajprd.com The patch is placed on the membrane in the donor compartment, and the receptor compartment is filled with a buffer solution (e.g., phosphate (B84403) buffer pH 7.4) maintained at a physiological temperature (e.g., 32°C or 37°C). amazonaws.comsemanticscholar.org Samples are withdrawn from the receptor compartment at set intervals and analyzed to determine the amount of drug that has permeated through the membrane. ijptjournal.com

| Testing Apparatus | Description | Typical Conditions for Diclofenac Patch |

|---|---|---|

| USP Apparatus 5 (Paddle over Disk) | A standard paddle stirrer rotates over a disk assembly holding the patch in a dissolution vessel. uspnf.comlabhut.com | Medium: Phosphate buffer (pH 7.4); Temperature: 32°C; Rotation Speed: 50 rpm. amazonaws.compsu.edu |

| USP Apparatus 6 (Rotating Cylinder) | The patch is placed on a stainless steel cylinder which rotates in the dissolution medium. uspnf.com | Medium and temperature are similar to Apparatus 5. uspnf.com |

| Franz Diffusion Cell | A vertical cell with donor and receptor chambers separated by a membrane (e.g., excised rat skin). semanticscholar.orgajprd.com | Medium: Phosphate buffer (pH 7.4); Temperature: 32°C or 37°C. amazonaws.comsemanticscholar.org |

Controlled Release Kinetics from Patch Systems

Nanocarrier and Polymeric Matrix Development

Beyond conventional patch design, research has focused on advanced drug delivery systems like nanocarriers and novel polymeric matrices to further improve the transdermal delivery of diclofenac.

Encapsulating diclofenac into biodegradable polymeric nanoparticles offers a promising strategy for sustained release and enhanced skin penetration. Polymers such as Poly(lactic-co-glycolic acid) (PLGA) and Eudragit are commonly used for this purpose. jptcp.comjptcp.com These nanoparticles can be prepared using methods like double emulsification solvent evaporation or nanoprecipitation. jptcp.comacademicjournals.org

Studies on diclofenac-loaded PLGA nanoparticles have shown particle sizes typically ranging from 114 to 125 nm with high encapsulation efficiencies, sometimes up to 77.8%. jptcp.comjptcp.com These nanoparticles can provide sustained drug release for up to 24 hours. jptcp.com Similarly, Eudragit RS100 and Eudragit S100 have been used to create diclofenac nanoparticles. academicjournals.orgijper.orgthaiscience.info For instance, Eudragit RS 100 nanoparticles loaded with diclofenac sodium have been fabricated with mean particle sizes between 145 nm and 215 nm. thaiscience.inforesearchgate.net These nanocarrier systems can improve the interaction time with the skin and control the release of the drug. academicjournals.orgthaiscience.info

| Polymer | Preparation Method | Particle Size (nm) | Encapsulation Efficiency (%) | Key Finding |

|---|---|---|---|---|

| PLGA | Double emulsification solvent evaporation jptcp.com | 114.7 - 124.8 jptcp.comjptcp.com | 41.4 - 77.8 jptcp.comjptcp.com | Provides sustained release for up to 24 hours. jptcp.com |

| Eudragit RS100 | Oil-in-water emulsion solvent evaporation thaiscience.info | 145.2 - 215.3 thaiscience.inforesearchgate.net | ~100% (drug loading efficiency) academicjournals.org | Demonstrates controlled, non-Fickian drug release. thaiscience.info |

| Ethylcellulose | W/O/W emulsion solvent evaporation scielo.br | ~227 scielo.br | ~49 scielo.br | Shows sustained release over 24 hours via Fickian diffusion. scielo.br |

Hydrogel films are three-dimensional, cross-linked polymer networks that can absorb large amounts of water or biological fluids. mdpi.com They are highly biocompatible and can be designed for controlled drug release, making them excellent candidates for transdermal delivery systems. mdpi.com

Poly(ethylene oxide) (PEO), also known as polyethylene (B3416737) glycol (PEG) for lower molecular weights, is a synthetic, FDA-approved polymer widely used to create hydrogels for drug delivery. nih.govmdpi.com PEO hydrogels can be synthesized via methods like UV cross-linking. nih.govresearchgate.net These hydrogels are biocompatible, hydrophilic, and can be engineered to have specific mechanical and swelling properties. mdpi.commdpi.com

Novel PEO hydrogel films have been developed for the transdermal delivery of drugs like diclofenac. nih.gov For example, hydrogels synthesized via UV cross-linking with pentaerythritol (B129877) tetra-acrylate (PETRA) as the cross-linking agent have been loaded with diclofenac. nih.gov Research has shown that the drug release mechanism from these hydrogels often involves both drug diffusion and polymer chain relaxation, which is desirable for controlled release. nih.gov In some advanced systems, diclofenac-loaded microcapsules are embedded within a hydrogel patch, which can release the drug in response to an external trigger like ultrasound, enhancing both release control and skin permeation. mdpi.comresearchgate.netrsc.org

Integration into Polyurethane Carriers for Implantable Systems

Polyurethanes (PUs) are a class of polymers known for their biocompatibility and desirable mechanical properties, making them suitable for use in implantable medical devices. mdpi.comresearchgate.net The integration of diclofenac epolamine into non-degradable polyurethane matrices has been investigated for the development of drug-eluting implantable systems, such as those used in drug-coated stents. mdpi.com

In these systems, diclofenac epolamine is loaded into the polyurethane matrix at specific concentrations. mdpi.com Studies have examined the influence of drug loading on the physicochemical properties of the polymer. researchgate.net For instance, the incorporation of diclofenac epolamine can affect the viscoelastic behavior of the polyurethane, which is a critical factor for the performance of devices like drug-eluting stents that experience mechanical stress in vivo. researchgate.net

The release of diclofenac epolamine from these polyurethane carriers is a complex process governed by multiple mechanisms, including burst release, diffusion, and osmosis. mdpi.com The initial burst release is often attributed to the drug located on the surface of the carrier that is not entrapped within the polymer pores. mdpi.com This is followed by a more sustained release profile as the drug diffuses through the polymer matrix. mdpi.com The rate of release is influenced by factors such as the initial drug load and the hydrodynamic conditions, such as the flow rate of the surrounding fluid, which simulates blood flow in in vitro models. mdpi.comresearchgate.net

Table 1: Drug Release Mechanisms from Polyurethane Carriers

| Mechanism | Description |

|---|---|

| Burst Release | Initial rapid release of drug from the carrier surface. mdpi.com |

| Diffusion | Movement of the drug through the polymer matrix. mdpi.com |

| Osmosis | Fluid movement into the matrix influencing drug release. mdpi.com |

Research has shown that the kinetic profiles of drug release are accelerated with higher drug loading ratios and in the presence of fluid flow. researchgate.net Understanding these release kinetics is crucial for designing implantable systems that provide a controlled and sustained delivery of diclofenac epolamine to the target site.

Formulation Optimization using Factorial Design Approaches

Factorial design is a statistical method used to systematically explore the effects of multiple formulation variables and their interactions on the final product characteristics. researchgate.netjgtps.com This approach has been employed to optimize various dosage forms of diclofenac, including flash tablets and sustained-release formulations. researchgate.netjgtps.com

In the context of developing diclofenac epolamine flash tablets, a 31.22 full factorial design was utilized to investigate the influence of different formulation components on the tablet's dissolution profile. researchgate.net The goal was to create a tablet that dissolves quickly in saliva, potentially improving bioavailability and reducing first-pass metabolism. researchgate.net The optimized formulation identified through this design showed rapid drug dissolution. researchgate.net Further characterization using techniques like Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and X-ray Powder Diffraction (XRPD) confirmed the physical state transformation of the drug from crystalline to amorphous, which contributed to the enhanced dissolution. researchgate.net

Similarly, a 2-factor, 3-level full factorial design has been applied to optimize transfersome formulations for transdermal drug delivery. iajps.com Key variables such as the ratio of surfactant to lipid and drug concentration were systematically varied to achieve desired characteristics like high entrapment efficiency and optimal particle size. iajps.com For sustained-release diclofenac tablets, a 2^2 factorial design has been used to study the effects of hydrophilic and lipophilic polymers on drug release kinetics. jgtps.com

Table 2: Example of a Factorial Design for Formulation Optimization

| Factor | Level 1 | Level 2 |

|---|---|---|

| Polymer A Concentration | Low | High |

| Polymer B Concentration | Low | High |

This table is a simplified representation of a 2^2 factorial design.

These factorial design approaches allow for a comprehensive understanding of how different excipients and process parameters interact to influence the performance of the final dosage form, leading to a more rational and efficient formulation development process.

Physicochemical Modulation for Enhanced Delivery

The effectiveness of a topical drug delivery system is largely dependent on the physicochemical properties of the active ingredient and its interaction with the vehicle and the skin. The formulation of diclofenac as an epolamine salt is a prime example of how physicochemical modulation can significantly enhance drug delivery.

Role of the Epolamine Salt Form in Solubility and Permeability Enhancement

The choice of the salt form of a drug can have a profound impact on its solubility and, consequently, its permeability across biological membranes. patsnap.comresearchgate.net Diclofenac epolamine exhibits enhanced solubility in both aqueous and lipid environments compared to other salt forms like diclofenac sodium. nih.govresearchgate.net This amphiphilic nature is a key factor in its improved skin penetration. nih.gov

The epolamine (N-(2-hydroxyethyl)pyrrolidine) moiety itself is a strong base used to form salts with acidic drugs to increase their water solubility. ncats.io The improved solubility of the diclofenac epolamine salt facilitates a higher concentration gradient at the skin surface, which is a primary driving force for passive diffusion across the stratum corneum. patsnap.com Furthermore, the organic nature of the epolamine counter-ion is thought to facilitate the partitioning of the ion pair into the lipid-rich domains of the skin, further enhancing permeability. uiowa.edustackexchange.com

Surfactant Behavior and Membrane Interaction of Diclofenac Epolamine

High concentrations of aqueous diclofenac epolamine solutions exhibit surfactant-like properties. researchgate.net This behavior is believed to contribute to its enhanced membrane permeability. nih.govresearchgate.net Surfactants can interact with the lipid bilayers of the stratum corneum, temporarily disrupting their ordered structure and thereby reducing the barrier function of the skin. stackexchange.com This perturbation of the membrane allows for easier passage of the drug molecule. stackexchange.com

The interaction of the diclofenac epolamine ion pair with membrane components, such as lecithins, has also been suggested to facilitate its absorption through the outer layers of the skin. researchgate.net This multifaceted mechanism, combining enhanced solubility and direct membrane interaction, underscores the sophisticated design of the diclofenac epolamine salt form for topical delivery. patsnap.comnih.gov

Influence of Salt Form on Gelation Properties and Drug Delivery from Poloxamer Gels

Poloxamers are thermosensitive polymers that can form gels at physiological temperatures, making them attractive vehicles for topical drug delivery to sites like chronic wounds. uiowa.edunih.gov The incorporation of a drug can influence the gelation temperature of the poloxamer solution. nih.govmdpi.com

Studies comparing different salt forms of diclofenac (sodium, potassium, diethylamine (B46881), and epolamine) in poloxamer 407 gels have shown that the salt form significantly impacts the gelation temperature. nih.govnih.gov Specifically, the increase in gelation temperature upon addition of diclofenac followed the order: sodium > potassium > diethylamine > epolamine. nih.govnih.gov This means that formulations containing diclofenac epolamine gelled at a lower temperature compared to those with diclofenac sodium at the same concentration. nih.gov This phenomenon is thought to be related to the ion-specific effects on macromolecule solubility, often described by the Hofmeister series. nih.govnih.gov

Interestingly, while the salt form had a clear effect on the physical property of gelation, the impact on drug release and delivery through intact skin was minimal over a 48-hour period. nih.gov However, in a model of impaired, tape-stripped skin, delivery of diclofenac was found to be slowest with the epolamine salt. nih.gov

Table 3: Effect of Diclofenac Salt Form on Poloxamer 407 Gelation Temperature

| Diclofenac Salt Form | Relative Increase in Gelation Temperature |

|---|---|

| Sodium | Highest |

| Potassium | High |

| Diethylamine | Moderate |

| Epolamine | Lowest |

Drug-Excipient Interactions within Complex Formulations (e.g., Heparin)

The inclusion of other active substances or excipients in a formulation can lead to complex interactions that may alter the drug delivery profile. An interesting example is the incorporation of a small amount of heparin sodium as an excipient in a diclofenac epolamine medicated plaster. tandfonline.comshu.ac.uk

While heparin itself is not significantly released from the plaster, its presence has been shown to enhance the clinical activity of the diclofenac epolamine patch. tandfonline.comshu.ac.uk It is postulated that heparin acts as an enhancer, improving the bioavailability of diclofenac by facilitating its movement from the plaster matrix. tandfonline.comshu.ac.uk

Importantly, dissolution tests have demonstrated that the addition of heparin does not alter the physical and chemical characteristics of the plaster, with both the heparin-containing and heparin-free formulations showing similar diclofenac release profiles. shu.ac.uk This suggests that the enhancing effect of heparin is not due to a change in the formulation's bulk properties but rather a more subtle interaction at the level of drug partitioning and transport. tandfonline.com This highlights the potential for synergistic effects between diclofenac epolamine and other excipients to optimize therapeutic outcomes. It is important to note that systemic co-administration of NSAIDs and heparin can increase bleeding risk, but this is not a concern with the negligible systemic absorption from the topical patch. drugs.comdrugs.com

Mechanistic Modeling of Drug Release from Polymeric Systems

The release of diclofenac from polymeric systems like the this compound is a complex process governed by several physical mechanisms. mdpi.com Studies analyzing the release of diclofenac from polyurethane films have identified burst release, diffusion, and osmosis as the primary contributing mechanisms. mdpi.comresearchgate.netresearchgate.net

Burst Release Phenomena

The initial phase of drug release from a polymeric system is often characterized by a "burst effect." This phenomenon is attributed to the rapid dissolution and release of the drug located on the surface of the delivery system. tandfonline.com In the context of diclofenac-loaded nanofibers, this initial burst release was followed by a more steady-state release. tandfonline.com

Research on polyurethane films loaded with diclofenac epolamine has shown that the initial drug concentration has a more significant impact on the burst release than the flow rate of the surrounding fluid. mdpi.com Increasing the initial drug load enhances the burst release. mdpi.comresearchgate.net

Diffusion-Controlled Release Mechanisms

Following the initial burst, drug release is often governed by diffusion. This process involves the movement of the drug through the polymer matrix and into the surrounding medium. In the case of the this compound, once the diclofenac epolamine is released from the patch, it permeates the skin to provide local analgesia. medthority.com

Studies have shown that for diclofenac-loaded polyurethane films, a Fickian diffusion mechanism is dominant throughout the release duration. researchgate.netresearchgate.net However, the contribution of this diffusion mechanism can decrease with an increase in both the flow rate of the surrounding medium and the initial drug dosage. researchgate.netresearchgate.net The design of the this compound, with its large drug reservoir, allows it to maintain a near-zero-order release kinetic, suggesting a diffusion-controlled process. complexgenerics.org

Osmosis-Driven Release Contributions

Osmotic pressure has been identified as another key mechanism contributing to the release of diclofenac from hydrophilic polymer systems. mdpi.comresearchgate.netresearchgate.net This is particularly relevant for hydrophilic drugs like diclofenac epolamine. mdpi.com The absorption of water by the polymer creates an osmotic pressure that drives the drug out of the matrix. mdpi.com

The flow rate of the surrounding fluid has a more pronounced effect on the osmotic release mechanism than the initial drug concentration. mdpi.com An increased flow rate leads to higher water absorption by the polymer, resulting in elevated osmotic pressure and consequently, an increased rate of drug release. mdpi.com

Application of Release Kinetic Models (e.g., Korsemeyer-Peppas Model)

To better understand the complex mechanisms of drug release, various kinetic models are employed. The Korsmeyer-Peppas model is particularly useful for analyzing drug release from polymeric systems. pharmatutor.orgresearchgate.net

This model helps to elucidate the mechanism of drug transport, distinguishing between diffusion and erosion-based release. researchgate.net When applied to diclofenac release from various formulations, the Korsmeyer-Peppas model, along with others like the Higuchi model, has been used to analyze the release kinetics. researchgate.netresearchgate.netmdpi.com For instance, in one study, the release of fucoidan, another active compound, from a cream base was best described by the Korsmeyer-Peppas and Higuchi models, indicating that the release was controlled by drug diffusion and anomalous transport. mdpi.com The n-value derived from the Korsmeyer-Peppas equation provides insight into the release mechanism; a value between 0.5 and 1.0 suggests that both diffusion and polymer chain relaxation (erosion) are involved. researchgate.netmdpi.com

| Drug Release Parameters from Polyurethane Films mdpi.com | ||

| Drug Percentage | Burst Release Contribution | Osmotic Release Contribution |

| 10% | Lower | Lower |

| 20% | Intermediate | Intermediate |

| 30% | Higher | Higher |

| Flow Rate | ||

| Static (0 mL/s) | Less significant effect | Less significant effect |

| 7.5 mL/s | Moderate effect | Significant effect |

| 23.5 mL/s | Moderate effect | Most significant effect |

Analytical Methodologies for Research on Diclofenac Epolamine

Advanced Chromatographic Techniques

Chromatography is a cornerstone of diclofenac (B195802) epolamine analysis, enabling the separation and quantification of the drug from complex mixtures.

Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS or LC-MS/MS) for Quantification in Biological Matrices

Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and specific method for determining diclofenac concentrations in biological matrices like plasma, skin, and muscle tissue. nih.govtandfonline.comnih.gov This technique offers low limits of quantification, making it ideal for studies where drug concentrations are minimal. tandfonline.commdpi.com

In a typical UPLC-MS/MS analysis of diclofenac, a C18 column is often used for separation. mdpi.comresearchgate.net The mobile phase, which carries the sample through the column, can vary. For instance, one method utilized a mobile phase of 5 mM ammonium (B1175870) bicarbonate with 0.01% formic acid in water and methanol (B129727). nih.gov Another employed a mixture of ammonium acetate (B1210297) in water and methanol. researchgate.net The detection is achieved through mass spectrometry, often in multiple reaction monitoring (MRM) mode, which provides high selectivity by monitoring specific precursor-to-product ion transitions for diclofenac and its internal standard (often diclofenac-d4). nih.govmdpi.com For example, a common mass transition for diclofenac is m/z 296.0→213.9 amu. nih.gov The use of an internal standard helps to correct for variations in sample preparation and instrument response, ensuring accurate quantification. nih.govmdpi.com

The validation of these methods is crucial and typically demonstrates high precision and accuracy, with percent bias and coefficient of variation values often within ±15%. tandfonline.commdpi.com The calibration curves for these analyses are typically linear over a specific concentration range, for example, from 0.001 to 1.00 ng/mL in plasma. tandfonline.com

Table 1: Example of UPLC-MS/MS Parameters for Diclofenac Analysis

| Parameter | Value | Reference |

| Chromatography System | UPLC | tandfonline.comnih.gov |

| Mass Spectrometer | Tandem Mass Spectrometer (MS/MS) | nih.govtandfonline.comnih.gov |

| Column | C18 | mdpi.comresearchgate.net |

| Mobile Phase A | 5 mM ammonium bicarbonate with 0.01% formic acid and 5% methanol in water | nih.gov |

| Mobile Phase B | 100% methanol | nih.gov |

| Flow Rate | 0.600 mL/min | nih.gov |

| Ionization Mode | Positive Ion TurboIonSpray™ | nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.govmdpi.com |

| Diclofenac Mass Transition | m/z 296.0→213.9 amu | nih.gov |

| Internal Standard | Diclofenac-d4 | nih.govmdpi.com |

| Internal Standard Mass Transition | m/z 300.1→213.9 amu | nih.gov |

High Performance Liquid Chromatography (HPLC) with UV Detection for Permeation and Release Studies

High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a robust and widely used technique for evaluating the in vitro permeation and release of diclofenac from topical formulations like the Flector Patch. google.comingentaconnect.comresearchgate.net This method is particularly useful for quantifying the amount of drug that permeates through a membrane, such as pig or human skin, in a Franz diffusion cell setup. ingentaconnect.comresearchgate.netmdpi.com

For these studies, a C18 column is also commonly employed. mdpi.comcomplexgenerics.org The mobile phase composition can be adjusted to achieve optimal separation; examples include a mixture of acetonitrile (B52724) and phosphate (B84403) buffer or methanol and phosphate buffer. mdpi.comcomplexgenerics.org The drug is detected by a UV spectrophotometer at a specific wavelength, often around 275-280 nm. mdpi.com The amount of diclofenac that has permeated is calculated based on a calibration curve of known concentrations. ingentaconnect.com

Research has shown that the Flector® patch can release a significant amount of its drug content over 24 hours. researchgate.net One study comparing different diclofenac formulations found that the patch released the highest amount of the drug compared to a gel and a solution. researchgate.net

Table 2: Example of HPLC-UV Parameters for Diclofenac Permeation Studies

| Parameter | Value | Reference |

| Chromatography System | HPLC | google.comingentaconnect.comresearchgate.net |

| Detector | UV Spectrophotometer | google.comingentaconnect.comresearchgate.net |

| Column | Agilent ZORBAX 300SB-C8 | complexgenerics.org |

| Mobile Phase A | Methanol | complexgenerics.org |

| Mobile Phase B | 20 mM phosphate buffer with TFA (pH 2.3) | complexgenerics.org |

| Flow Rate | 1.0 mL/min | complexgenerics.org |

| Detection Wavelength | 280 nm | mdpi.com |

| Injection Volume | 10 µL | complexgenerics.org |

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric methods provide valuable information about the chemical structure, compatibility, and quantity of diclofenac epolamine.

Fourier Transform Infrared (FTIR) Spectroscopy for Drug-Excipient Compatibility and Structural Analysis